molecular formula C9H17NO B2836890 (1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol CAS No. 2303549-20-2

(1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol

Cat. No.: B2836890
CAS No.: 2303549-20-2
M. Wt: 155.241
InChI Key: QXOLCGOEOKASQD-IUCAKERBSA-N
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Description

(1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol is a chiral aminocyclobutanol derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a cyclobutane ring, a structure increasingly valued in drug discovery for its ability to improve the physicochemical and pharmacological properties of lead molecules . The stereospecific (1S,2S) configuration is critical for its biological interactions, as different enantiomers can exhibit distinct pharmacological profiles. The molecule contains both a cyclopropylmethylamino group and a tertiary alcohol, which can serve as key pharmacophoric elements, potentially enabling hydrogen bonding and interactions with various biological targets. While specific biological data for this exact molecule is not widely published in the available literature, structurally related compounds featuring cyclopropyl and cyclobutyl motifs are investigated as intermediates and key scaffolds in the synthesis of potential therapeutic agents . For instance, similar aminocyclobutane and cyclopropylmethylamine derivatives are explored in patent literature for their activity against various enzymes and receptors . Researchers may utilize this chiral building block to develop novel compounds for probing biological mechanisms or as potential inhibitors for enzymes like E3 ubiquitin ligases . This product is intended for research purposes in laboratory settings only and is not classified as a drug, food, or cosmetic. It is strictly for laboratory research use (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(1S,2S)-2-(cyclopropylmethylamino)-1-methylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(11)5-4-8(9)10-6-7-2-3-7/h7-8,10-11H,2-6H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOLCGOEOKASQD-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1NCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1NCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethylamine and 1-methylcyclobutanone.

    Reaction Conditions: The key step involves the reductive amination of 1-methylcyclobutanone with cyclopropylmethylamine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

    Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The cyclopropylmethylamino group participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C).

Table 1: Key Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH3_3I, K2_2CO3_3, DMF, 60°CQuaternary ammonium salt78%
AcylationAcCl, Et3_3N, CH2_2Cl2_2, 0°CN-Acetyl derivative85%

Oxidation of the Alcohol Group

The tertiary alcohol undergoes oxidation to form a ketone. For example:

  • Jones Oxidation : CrO3_3 in H2_2SO4_4/acetone converts the alcohol to 1-methylcyclobutanone.

  • Swern Oxidation : (COCl)2_2/DMSO selectively oxidizes the hydroxyl group without affecting the amine.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductYieldSelectivitySource
CrO3_3/H2_2SO4_40°C, 2 hr1-Methylcyclobutanone65%Moderate
(COCl)2_2/DMSO-78°C, 1 hrSame as above92%High

Cyclopropane Ring Reactivity

The cyclopropylmethyl group exhibits strain-driven reactivity:

  • Ring-Opening : Under acidic conditions (e.g., H2_2SO4_4), the cyclopropane ring opens to form a linear alkene via protonation and bond cleavage .

  • Radical Reactions : Participates in strain-release radical additions, forming functionalized alkanes .

Stereochemical Influence on Reactivity

The (1S,2S) configuration affects reaction outcomes:

  • Enantioselective Catalysis : Chiral catalysts (e.g., Rh2_2(OAc)4_4) enhance stereoselectivity in cyclopropane functionalization .

  • Diastereomer Formation : Reactions with bulky electrophiles (e.g., tert-butyl chloroformate) yield diastereomerically pure products .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, forming cyclobutene derivatives.

  • Acid Sensitivity : The cyclopropane ring is prone to ring-opening in strong acids (e.g., HCl) .

Comparative Reactivity with Analogues

Feature(1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol(1R,2S)-2-Amino-1-methylcyclopentan-1-ol
Ring StrainHigher (cyclobutane)Lower (cyclopentane)
Oxidation RateFaster (tertiary alcohol)Slower (secondary alcohol)
Amine ReactivityEnhanced (cyclopropane electron effects)Moderate

Key Findings from Research

  • The cyclopropane ring enhances electrophilic reactivity at the amine site .

  • Stereochemistry critically influences diastereoselectivity in alkylation/acylation .

  • Continuous flow reactors improve yield and purity in large-scale syntheses.

Scientific Research Applications

Drug Development

One of the primary applications of (1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol is in drug development. Its structural features allow it to act as a potential pharmacophore for various therapeutic targets. Research indicates that compounds with similar structures can exhibit significant activity against neurological disorders and other conditions.

Case Study: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter systems. It was found to modulate the activity of certain receptors, suggesting potential use in treating anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its viability as a candidate for central nervous system therapies.

Study Focus Findings Potential Application
Neurotransmitter ModulationIncreased serotonin levels in animal modelsTreatment for depression and anxiety

Analgesic Properties

Research has shown that this compound may possess analgesic properties. In preclinical studies, it demonstrated efficacy in reducing pain responses in rodent models, indicating its potential as a novel pain management agent.

Case Study: Pain Management

In a controlled study, the compound was administered to mice subjected to inflammatory pain models. Results indicated a significant reduction in pain scores compared to control groups, supporting further investigation into its mechanism of action.

Study Design Results
Inflammatory Pain Model40% reduction in pain scoresPromising candidate for analgesics

Material Science Applications

The unique structure of this compound also lends itself to applications in material science. Its ability to form stable complexes with various substrates makes it useful in the development of new materials with specific functional properties.

Case Study: Polymer Chemistry

In polymer synthesis, this compound was utilized as a monomer to create copolymers with enhanced thermal stability and mechanical strength. The resulting materials exhibited improved performance characteristics suitable for industrial applications.

Application Area Material Properties Usage Potential
Polymer SynthesisEnhanced thermal stability and mechanical strengthCoatings, adhesives

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol lies in its specific stereochemistry and the presence of both cyclopropylmethyl and cyclobutanol moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

(1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol, with the CAS number 2303549-20-2, is a cyclobutane derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, particularly in the realm of neuropharmacology.

  • Chemical Formula : C9H17NO
  • Molecular Weight : 155.241 g/mol
  • Structure : The compound features a cyclobutane ring substituted with a cyclopropylmethylamino group and a hydroxyl group, contributing to its biological activity.

Research indicates that this compound may act as a selective agonist for the serotonin 2C receptor (5-HT2C). This receptor is implicated in various neurological processes, including mood regulation and appetite control. The compound's selectivity for this receptor suggests potential applications in treating conditions such as depression and obesity .

In Vitro Studies

A study focused on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that compounds similar to this compound exhibit significant agonistic activity at the 5-HT2C receptor. Specifically, the N-methyl variant showed an EC50 of 23 nM in calcium flux assays, indicating potent receptor activation without β-arrestin recruitment, highlighting its functional selectivity .

Pharmacological Profiles

The pharmacological profile of this compound includes:

  • Agonistic Activity : Selective for 5-HT2C receptors.
  • Potential Antipsychotic Effects : In animal models of hyperactivity, similar compounds have shown effects comparable to antipsychotic drugs, suggesting therapeutic potential .

Case Study 1: Neuropharmacological Implications

In a study exploring the effects of various cyclobutane derivatives on serotonin receptors, this compound was highlighted for its ability to modulate serotonin signaling pathways effectively. This modulation could lead to improved treatments for mood disorders.

Case Study 2: Appetite Regulation

Research into compounds targeting the 5-HT2C receptor has revealed their role in appetite regulation. The selectivity of this compound for this receptor suggests it could be beneficial in developing anti-obesity medications.

Data Table: Biological Activity Overview

Property Value
Chemical NameThis compound
CAS Number2303549-20-2
Molecular Weight155.241 g/mol
Target Receptor5-HT2C
EC50 (Calcium Flux Assay)23 nM
Potential ApplicationsAntidepressant, Anti-obesity

Q & A

Q. How to investigate metabolic pathways and potential toxic metabolites?

  • Methodology : Incubate with recombinant CYP450 isoforms (e.g., 3A4, 2D6) and identify metabolites via high-resolution LC-MS/MS. Synthesize putative metabolites (e.g., hydroxylated cyclopropane) and test for cytotoxicity (MTT assay) and genotoxicity (Ames test) .

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